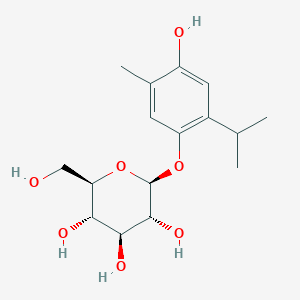
Zataroside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zataroside A is a glycoside compound derived from the plant Zataria multiflora, which belongs to the Lamiaceae family. This compound has garnered attention due to its potential therapeutic properties and its presence in various medicinal applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zataroside A involves the extraction of the compound from Zataria multiflora. The process typically includes the use of hydroethanolic leaf extracts, followed by bioassay-guided fractionation to isolate the compound . The reaction conditions for the extraction involve the use of solvents such as ethanol and water, and the process is carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC). These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Zataroside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
科学的研究の応用
Zataroside A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
作用機序
The mechanism of action of Zataroside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzyme activity: This compound can inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components.
Altering membrane permeability: The compound can disrupt the integrity of cellular membranes, leading to cell death.
Modulating signaling pathways: This compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Zataroside B: Another glycoside derived from Zataria multiflora with similar properties but different molecular structure.
Multiflotriol: A derivative of p-cymene isolated from Zataria multiflora with distinct biological activities.
Multiflorol: Another compound from the same plant with unique therapeutic properties.
Uniqueness of Zataroside A
This compound stands out due to its specific glycoside structure, which imparts unique biological activities and therapeutic potential. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C16H24O7 |
|---|---|
分子量 |
328.36 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-7(2)9-5-10(18)8(3)4-11(9)22-16-15(21)14(20)13(19)12(6-17)23-16/h4-5,7,12-21H,6H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 |
InChIキー |
KSNLTHGWURXRJK-IBEHDNSVSA-N |
異性体SMILES |
CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
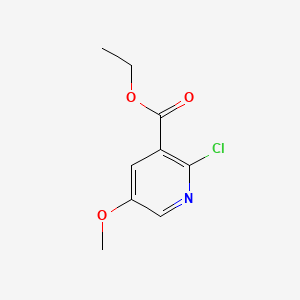
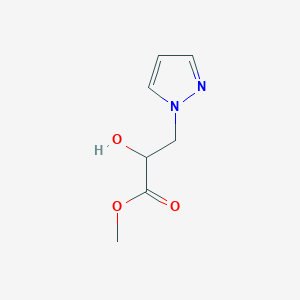
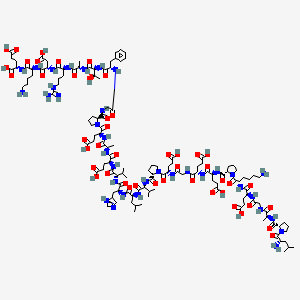
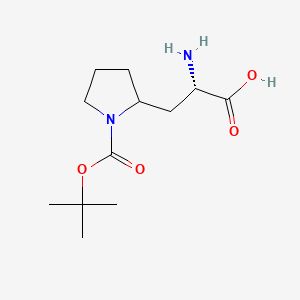
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
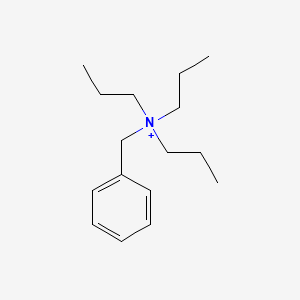
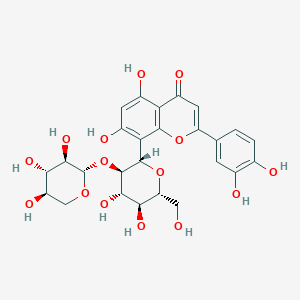
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
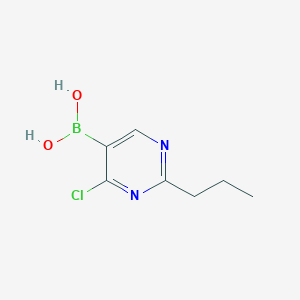
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)

![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
